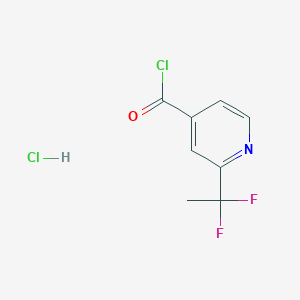

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is a chemical compound with the molecular formula C8H7Cl2F2NO. It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethyl group and a carbonyl chloride group. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride typically involves the reaction of 2-(1,1-Difluoroethyl)pyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

Starting Material: 2-(1,1-Difluoroethyl)pyridine

Reagent: Thionyl chloride (SOCl2)

Conditions: Reflux

The reaction yields 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride, which is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The compound can be reduced to form 2-(1,1-Difluoroethyl)pyridine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The difluoroethyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Reduction: Reducing agents (LiAlH4), solvent (e.g., ether), low temperature.

Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water), elevated temperature.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Thioesters: Formed from reaction with thiols.

Alcohols: Formed from reduction reactions.

Carboxylic Acids: Formed from oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2.1 Drug Development

Fluorinated compounds are prevalent in pharmaceuticals due to their ability to improve pharmacokinetic properties. The introduction of fluorine can significantly alter the lipophilicity and bioavailability of drug candidates. For instance, studies have shown that difluoromethyl groups can enhance the selectivity and potency of inhibitors targeting specific biological pathways .

Table 1: Properties of Fluorinated Compounds in Drug Development

| Property | Fluorinated Compound | Non-Fluorinated Compound |

|---|---|---|

| Lipophilicity | Higher | Lower |

| Metabolic Stability | Enhanced | Reduced |

| Bioactivity | Increased | Variable |

Case Study: BET Bromodomain Inhibition

Recent research has highlighted the use of difluorinated compounds in the design of selective BET bromodomain inhibitors. These inhibitors exhibit high selectivity for specific bromodomain targets, which is crucial for developing treatments for various cancers .

Agricultural Applications

3.1 Agrochemicals

The compound's structure suggests potential utility in developing agrochemicals. Fluorination can enhance the efficacy and selectivity of herbicides and pesticides by modifying their physicochemical properties, such as solubility and stability in various environmental conditions .

Table 2: Benefits of Fluorination in Agrochemicals

| Aspect | Benefit |

|---|---|

| Efficacy | Improved activity against pests |

| Selectivity | Reduced off-target effects |

| Environmental Stability | Increased persistence |

Synthesis and Production

The synthesis of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride typically involves several steps that may include halogenation and carbonylation processes. Efficient production methods are crucial for scaling up its availability for research and commercial use.

Case Study: Efficient Production Methods

Research indicates that using bromine as a catalyst during synthesis can yield high-purity products with minimal by-products, which is essential for both pharmaceutical and agricultural applications .

Wirkmechanismus

The mechanism of action of 2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The difluoroethyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,1-Difluoroethyl)pyridine-4-carboxylic acid

- 2-(1,1-Difluoroethyl)pyridine-4-methanol

- 2-(1,1-Difluoroethyl)pyridine-4-thioester

Uniqueness

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is unique due to its combination of a difluoroethyl group and a carbonyl chloride group attached to a pyridine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.

Biologische Aktivität

2-(1,1-Difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a carbonyl chloride functional group. Its molecular formula is C8H7ClF2N with a molecular weight of approximately 195.6 g/mol. The difluoroethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Anticancer Activity

Recent studies have indicated that pyridine derivatives exhibit significant anticancer properties. For example, compounds similar to 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride have shown inhibition of cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell metabolism or proliferation pathways.

- Case Study : A study demonstrated that a related pyridine compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Pyridine derivatives are known to interact with bacterial enzymes, inhibiting their function:

- Research Findings : A study showed that certain pyridine-based compounds displayed effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride:

- Acute Toxicity Studies : In vivo studies on similar compounds revealed no significant acute toxicity at doses up to 2000 mg/kg in animal models .

- Cell Line Studies : Cytotoxicity assays on human cell lines indicated that while some derivatives showed promising therapeutic indices, others exhibited considerable cytotoxic effects at therapeutic concentrations .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride can be influenced by modifications to its structure:

| Substituent | Effect on Activity |

|---|---|

| Difluoroethyl group | Increases lipophilicity and metabolic stability |

| Carbonyl chloride | Enhances reactivity with biological targets |

| Additional halogens | May improve binding affinity to target enzymes |

Research has shown that introducing polar functional groups can enhance solubility while maintaining or improving biological activity .

Eigenschaften

IUPAC Name |

2-(1,1-difluoroethyl)pyridine-4-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO.ClH/c1-8(10,11)6-4-5(7(9)13)2-3-12-6;/h2-4H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLMWKZVLMAJMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(=O)Cl)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.